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Compound of Interest

Compound Name: tert-Butyldiphenylphosphine

Cat. No.: B1265831

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tert-
Butyldiphenylphosphine, a common organophosphorus ligand in catalysis and organic
synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these
spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for tert-Butyldiphenylphosphine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
IH NMR (Proton NMR)

Chemical Shift (5)

Multiplicity Integration Assignment
ppm
7.70-7.30 Multiplet 10H Phenyl (CeHs)
1.25 Doublet 9H tert-Butyl (C(CHs)s)
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13C NMR (Carbon-13 NMR)

Chemical Shift (8) ppm

Assighment

135.0-128.0 Phenyl carbons
33.5 Quaternary carbon of tert-butyl group
30.5 Methyl carbons of tert-butyl group

31P NMR (Phosphorus-31 NMR)

Chemical Shift (6) ppm

~28

Note: NMR data can vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy

Wavenumber (cm~12) Intensity Assignment
3055 Medium Aromatic C-H stretch
Aliphatic C-H stretch (tert-
2950 - 2850 Strong
butyl)
1480, 1435 Strong Phenyl C=C stretch
1390, 1365 Medium C-H bend (tert-butyl)
C-H out-of-plane bend
740, 695 Strong

(monosubstituted benzene)

Mass Spectrometry (MS)

© 2025 BenchChem. All rights reserved. 2/7

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265831?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

miz Relative Intensity Assighment

242 Moderate [M]* (Molecular lon)
185 High [M - C(CHs)s]*

108 High [P(CeHs)]*

57 High [C(CH3)3]*

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation (Air-Sensitive Protocol)

tert-Butyldiphenylphosphine is air-sensitive and should be handled under an inert
atmosphere (e.g., nitrogen or argon) in a glovebox or using Schilenk line techniques.

e Solvent Degassing: Use a deuterated solvent appropriate for NMR (e.g., CDCIs, CeDs).
Degas the solvent by three freeze-pump-thaw cycles.

o Sample Weighing: In a glovebox, accurately weigh 10-20 mg of tert-
butyldiphenylphosphine directly into an NMR tube.

e Solvent Addition: Add approximately 0.6-0.7 mL of the degassed deuterated solvent to the
NMR tube.

e Sealing: Cap the NMR tube securely. For prolonged storage or sensitive experiments, flame-
sealing the NMR tube is recommended.

e Mixing: Gently invert the tube to dissolve the sample completely.
Instrument Parameters

e H NMR:
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o Spectrometer Frequency: 400 MHz or higher
o Pulse Sequence: Standard single-pulse sequence
o Number of Scans: 16-64

o Relaxation Delay: 1-2 seconds

e 13C NMR:
o Spectrometer Frequency: 100 MHz or higher
o Pulse Sequence: Proton-decoupled single-pulse sequence
o Number of Scans: 1024 or more, depending on concentration
o Relaxation Delay: 2-5 seconds

e 3P NMR:

[e]

Spectrometer Frequency: 162 MHz or higher

o

Pulse Sequence: Proton-decoupled single-pulse sequence

Number of Scans: 64-256

[¢]

[¢]

Relaxation Delay: 2-5 seconds

[e]

Reference: 85% HsPOa (external standard)

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
This method is suitable for solid samples and requires minimal sample preparation.

 Instrument Background: Record a background spectrum of the clean, empty ATR crystal.
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» Sample Application: Place a small amount of solid tert-butyldiphenylphosphine onto the
ATR crystal, ensuring complete coverage of the crystal surface.

e Apply Pressure: Use the pressure arm to ensure firm and even contact between the sample
and the crystal.

o Data Acquisition: Collect the FTIR spectrum. Typically, 16-32 scans are co-added at a
resolution of 4 cm~1.

» Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.qg.,
isopropanol or acetone) and a soft, non-abrasive wipe.

Mass Spectrometry (MS)

Electron lonization (El) Mass Spectrometry
Due to its volatility, tert-butyldiphenylphosphine can be analyzed by EI-MS.

o Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently
volatile and thermally stable, through a gas chromatograph (GC-MS).

 lonization: Use a standard electron energy of 70 eV.
o Mass Analyzer: Scan a mass range appropriate for the compound, for example, m/z 40-300.

o Data Acquisition: Acquire the mass spectrum.

Visualizations

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a
chemical compound like tert-butyldiphenylphosphine.
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Spectroscopic Analysis Workflow for tert-Butyldiphenylphosphine

Sample Preparation

tert-Butyldiphenylphosphine
(Air-Sensitive Solid)

:

Handle in Glovebox
or on Schlenk Line

Dissolve in Place on Load onto
Degassed CDCls ATR Crystal Direct Insertion Probe

Spectroscopic Analysis

NM(FEHS’ESC(::TI’QFQ)E e ATR-FTIR Spectrometer Mass Spectrometer (El)

Data Processing & Interpretation
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Spectroscopic analysis workflow.
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 To cite this document: BenchChem. [Spectroscopic Data and Experimental Protocols for tert-
Butyldiphenylphosphine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265831#spectroscopic-data-for-tert-
butyldiphenylphosphine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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